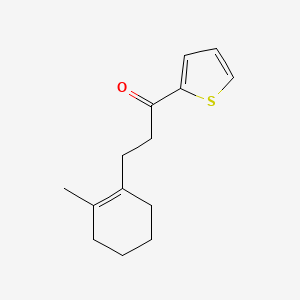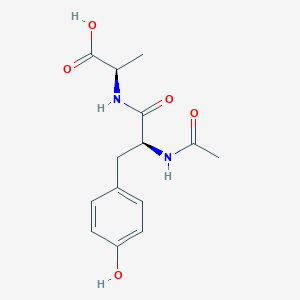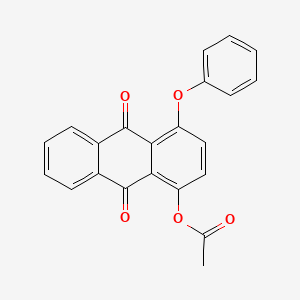
(3S,4S)-3,4-Dipropyl-1,2-dioxetane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4S)-3,4-Dipropyl-1,2-dioxetane is an organic compound characterized by a four-membered ring structure containing two oxygen atoms and two carbon atoms, with propyl groups attached to the carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3,4-Dipropyl-1,2-dioxetane typically involves the reaction of alkenes with peroxy acids. One common method is the epoxidation of alkenes using meta-chloroperoxybenzoic acid (mCPBA) or peroxyacetic acid. The reaction proceeds through a concerted mechanism, where the oxygen in the peroxide is electron-deficient and is attacked by the π electrons of the alkene, forming the dioxetane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation processes using stable peroxy acids like mCPBA. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(3S,4S)-3,4-Dipropyl-1,2-dioxetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can break the dioxetane ring, leading to the formation of alcohols or other reduced products.
Substitution: The propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学的研究の応用
(3S,4S)-3,4-Dipropyl-1,2-dioxetane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in enzymatic reactions and metabolic pathways.
Industry: Used in the production of polymers and other materials with specific properties.
作用機序
The mechanism by which (3S,4S)-3,4-Dipropyl-1,2-dioxetane exerts its effects involves the formation and cleavage of the dioxetane ring. The molecular targets and pathways involved include interactions with enzymes and other biomolecules that can catalyze the ring-opening reactions, leading to the formation of reactive intermediates .
類似化合物との比較
Similar Compounds
(3S,4S)-Tetflupyrolimet: Another dioxetane compound with similar structural features.
Epoxides: Compounds with a three-membered ring structure containing an oxygen atom, such as ethylene oxide.
Uniqueness
(3S,4S)-3,4-Dipropyl-1,2-dioxetane is unique due to its four-membered ring structure, which imparts different reactivity and stability compared to three-membered epoxides.
特性
CAS番号 |
83929-10-6 |
|---|---|
分子式 |
C8H16O2 |
分子量 |
144.21 g/mol |
IUPAC名 |
(3S,4S)-3,4-dipropyldioxetane |
InChI |
InChI=1S/C8H16O2/c1-3-5-7-8(6-4-2)10-9-7/h7-8H,3-6H2,1-2H3/t7-,8-/m0/s1 |
InChIキー |
MPTCXCHFVQCTFK-YUMQZZPRSA-N |
異性体SMILES |
CCC[C@H]1[C@@H](OO1)CCC |
正規SMILES |
CCCC1C(OO1)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[Ethyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol--hydrogen bromide (1/1)](/img/structure/B14424083.png)







![2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione](/img/structure/B14424162.png)


![2-{[1-(Methylsulfanyl)-2-nitroethenyl]amino}ethan-1-ol](/img/structure/B14424171.png)
![3,3-Dimethyl-9-propyl-2,4,8,10-tetraoxa-3-silaspiro[5.5]undecane](/img/structure/B14424176.png)
![1,2-Dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14424180.png)
